N-(4-cyanophenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
"N-(4-cyanophenyl)-2-methylpropanamide" is a chemical compound of interest in various scientific fields due to its unique molecular structure and properties. It serves as a pivotal subject for studies in organic synthesis, molecular structure analysis, and chemical reaction investigations, providing insights into its potential applications and behaviors in different conditions.
Synthesis Analysis
The synthesis of compounds related to "N-(4-cyanophenyl)-2-methylpropanamide" often involves complex organic reactions, highlighting the intricate steps necessary to achieve the desired molecular structure. For example, studies have explored the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles, leading to the formation of chiral hexahydro-4-pyrimidinones and oxazolidines, showcasing the compound's versatility in synthetic chemistry (Hajji et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(4-cyanophenyl)-2-methylpropanamide" has been characterized using various spectroscopic techniques, including FT-IR, FT-RAMAN, UV, 1H NMR, and 13C NMR spectral analysis. Quantum mechanical calculations, such as density functional theory (DFT), have been employed to optimize molecular geometry and predict vibrational wave numbers, infrared intensities, and Raman scattering data, providing a comprehensive understanding of the compound's structure (Chandralekha et al., 2019).
Chemical Reactions and Properties
Research has delved into the chemical reactivity and properties of "N-(4-cyanophenyl)-2-methylpropanamide" derivatives, examining how different substituents and reaction conditions influence the compound's behavior. This includes studies on chemoselective reactions, photochemical reactions, and the impact of various electrophiles and nucleophiles on the compound's chemical transformations and properties (O'Callaghan et al., 1999).
Physical Properties Analysis
The physical properties of "N-(4-cyanophenyl)-2-methylpropanamide" and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various environments. X-ray crystallography has been used to elucidate the solid-state properties and hydrogen bonding interactions of benzamide derivatives, offering insights into their stability and reactivity patterns (Younes et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemicals, stability under different conditions, and potential for forming various derivatives, are fundamental aspects of "N-(4-cyanophenyl)-2-methylpropanamide" research. Studies on its analogs have explored the synthesis and reactivity of various substituted compounds, shedding light on the influence of functional groups on the compound's chemical behavior (Kumar et al., 2012).
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(2)11(14)13-10-5-3-9(7-12)4-6-10/h3-6,8H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZFOMXBTXLFNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585446 |
Source
|
Record name | N-(4-Cyanophenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2-methylpropanamide | |
CAS RN |
113715-23-4 |
Source
|
Record name | N-(4-Cyanophenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.